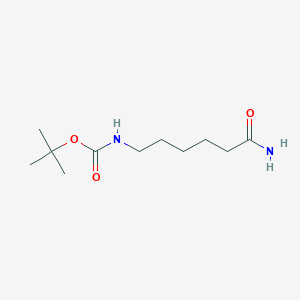

tert-Butyl (6-amino-6-oxohexyl)carbamate

Description

BenchChem offers high-quality tert-Butyl (6-amino-6-oxohexyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (6-amino-6-oxohexyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(6-amino-6-oxohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7-9(12)14/h4-8H2,1-3H3,(H2,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLUCEZCNAKZPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of tert-Butyl (6-amino-6-oxohexyl)carbamate

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD) and bifunctional molecule design, the selection of optimal linker architectures is critical. tert-Butyl (6-amino-6-oxohexyl)carbamate (CAS: 85535-56-4)[1], systematically known as tert-butyl N-(5-carbamoylpentyl)carbamate[2], serves as a highly versatile, modular building block. Featuring a stable yet orthogonally cleavable Boc-protected amine, a flexible C5-alkyl spacer, and a reactive terminal primary amide, this compound is engineered for the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and histone deacetylase (HDAC) inhibitors.

This guide provides an in-depth technical analysis of its physicochemical properties, mechanistic utility, and self-validating protocols for its synthesis and downstream application.

Chemical Identity & Physicochemical Profiling

The structural logic of tert-Butyl (6-amino-6-oxohexyl)carbamate lies in its bifunctionality. The tert-butoxycarbonyl (Boc) group provides robust protection against nucleophilic attack and basic conditions during complex coupling sequences, while the terminal primary amide offers a handle for dehydration to nitriles or direct participation in transition-metal-catalyzed cross-couplings. The pentyl chain (

Quantitative Data Summary

| Property | Value | Causality / Significance |

| CAS Number | 85535-56-4[1] | Unique chemical identifier for procurement and QA. |

| Molecular Formula | C11H22N2O3[1] | Dictates the mass-to-charge ratio for LC-MS validation. |

| Molecular Weight | 230.30 g/mol [1] | Low molecular weight ensures minimal bulk addition to linkers. |

| LogP | ~0.95[4] | Favorable lipophilicity; prevents excessive aggregation in aqueous media. |

| Fraction sp3 (Fsp3) | 0.818[4] | High 3D character enhances solubility and reduces flat-aromatic stacking. |

| Canonical SMILES | CC(C)(C)OC(=O)NCCCCCC(N)=O[2] | Computational string for in silico docking and library design. |

Mechanistic Role in Advanced Drug Design

The C5-alkyl spacer is not an arbitrary choice; it provides exactly six bonds of linear distance between the functional termini. In PROTAC development, achieving the correct spatial orientation between the target protein and the E3 ligase is paramount to forming a productive ternary complex. The alkyl chain offers high conformational freedom compared to rigid PEG or alkyne linkers, allowing the chimeric molecule to sample a broader chemical space to find the optimal binding geometry[3].

Figure 1: Modular PROTAC architecture utilizing the flexible C5-alkyl linker core.

Synthetic Logic and Workflows

The synthesis of tert-Butyl (6-amino-6-oxohexyl)carbamate is a masterclass in orthogonal functional group manipulation. The most robust route begins with 6-aminohexanoic acid (aminocaproic acid).

-

Amine Protection: The primary amine is masked using Di-tert-butyl dicarbonate (

)[5]. This step is driven by the thermodynamic stability of the resulting carbamate and the evolution of -

Carboxyl Activation & Amidation: The free carboxylic acid is activated using a coupling reagent (e.g., EDC·HCl and HOBt). Instead of using aqueous ammonia—which risks competitive hydrolysis of the active ester—we utilize ammonium chloride (

) and N,N-Diisopropylethylamine (DIPEA) in an anhydrous solvent. This choice ensures a self-validating, high-yielding amidation by maintaining strict control over the nucleophile's availability.

Figure 2: Two-step synthetic workflow for tert-Butyl (6-amino-6-oxohexyl)carbamate.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating; the physical state changes and workup logic inherently purify the material without the immediate need for exhaustive chromatography[5].

Protocol A: Synthesis of tert-Butyl (6-amino-6-oxohexyl)carbamate

Objective: Convert Boc-6-aminohexanoic acid to its corresponding primary amide.

-

Activation: Dissolve 1.0 equivalent of Boc-6-aminohexanoic acid in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt. Stir at 0 °C for 30 minutes. Causality: The low temperature prevents the thermal degradation of the highly reactive O-acylisourea intermediate.

-

Nucleophilic Attack: Add 2.0 equivalents of

followed by the dropwise addition of 3.0 equivalents of DIPEA. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours. -

Workup & Isolation: Quench the reaction by pouring it into a 5-fold volume of ice-cold water. The product, being highly aliphatic, will precipitate or form an oil. Extract with Ethyl Acetate (

mL). -

Self-Validation Wash: Wash the combined organic layers sequentially with 1M HCl (removes unreacted DIPEA and basic byproducts), saturated aqueous

(removes unreacted acid and HOBt), and brine[5]. Dry over anhydrous

Protocol B: Orthogonal Boc-Deprotection for Downstream Coupling

Objective: Unmask the primary amine for conjugation to a target ligand.

-

Cleavage: Dissolve tert-Butyl (6-amino-6-oxohexyl)carbamate in Dichloromethane (DCM) to a 0.5 M concentration. Add an equal volume of Trifluoroacetic acid (TFA) at 0 °C.

-

Reaction: Stir for 2 hours at room temperature. Causality: The acid-labile Boc group fragments into a tert-butyl cation (which eliminates to isobutylene gas) and

gas. The effervescence serves as a visual indicator of reaction progress. -

Recovery: Concentrate the mixture under a stream of nitrogen. Co-evaporate with toluene (

) to remove residual TFA, yielding 6-aminohexanamide as a stable trifluoroacetate salt, ready for immediate amide coupling.

Analytical Characterization

To verify the structural integrity of the synthesized tert-Butyl (6-amino-6-oxohexyl)carbamate, Proton Nuclear Magnetic Resonance (

- 1.44 ppm (singlet, 9H): The massive, sharp singlet corresponds to the three equivalent methyl groups of the tert-butyl (Boc) moiety.

-

1.30 - 1.65 ppm (multiplet, 6H): Represents the three internal methylene groups (

-

2.20 ppm (triplet, 2H): The methylene protons adjacent to the amide carbonyl (

-

3.10 ppm (quartet, 2H): The methylene protons adjacent to the carbamate nitrogen (

-

4.60 ppm (broad singlet, 1H): The carbamate

-

5.30 - 5.50 ppm (broad singlet, 2H): The primary amide

References[1] MolCore. "85535-56-4 | Tert-Butyl (6-amino-6-oxohexyl)carbamate". Available at: https://www.molcore.com/[4] Fluorochem Ltd. "tert-Butyl (6-amino-6-oxohexyl)carbamate - Product F633883 - Properties". Available at: https://www.fluorochem.co.uk/[3] ChemSrc. "N-Boc-1,6-diaminohexane uses and PROTAC linkers". Available at: https://www.chemsrc.com/[5] ChemicalBook. "N-BOC-1,6-diaminohexane Synthesis and Properties". Available at: https://www.chemicalbook.com/[2] Fluorochem Ltd. "tert-Butyl (6-amino-6-oxohexyl)carbamate - IUPAC and SMILES". Available at: https://www.fluorochem.co.uk/[6] Capot Chemical. "85535-56-4 | tert-Butyl (6-amino-6-oxohexyl)carbamate NMR Characterization". Available at: https://www.capotchem.com/

Sources

Whitepaper: Molecular Profiling, Synthesis, and Application of tert-Butyl (6-amino-6-oxohexyl)carbamate in Bioconjugation

Executive Summary

As the complexity of targeted therapeutics—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—accelerates, the strategic selection of aliphatic linkers becomes a critical determinant of pharmacokinetic success. As a Senior Application Scientist, I frequently encounter challenges where linker rigidity, hydrophobicity, or premature cleavage derails drug efficacy.

tert-Butyl (6-amino-6-oxohexyl)carbamate (CAS: 85535-56-4) serves as a foundational building block in this domain [1]. Structurally, it is the primary amide derivative of Boc-protected 6-aminohexanoic acid. It acts as a highly stable, chemoselective intermediate capable of yielding heterobifunctional C6-spacers, most notably through its reduction to N-Boc-1,6-hexanediamine [2]. This guide provides an in-depth technical analysis of its properties, mechanistic utility, and self-validating synthetic workflows.

Physicochemical Profiling & Structural Analysis

The utility of this molecule stems from its tripartite structure:

-

The Boc (tert-butyloxycarbonyl) Group: Provides robust protection of the terminal amine, stable against catalytic hydrogenation and basic nucleophiles, yet easily cleaved under mildly acidic conditions (e.g., TFA).

-

The C5 Aliphatic Chain: Confers flexibility and hydrophobicity, providing an optimal spatial distance (~8–9 Å) to prevent steric clash between conjugated pharmacophores.

-

The Terminal Primary Amide: Acts as a versatile synthetic handle. It is highly stable during cross-coupling reactions but can be selectively dehydrated to a nitrile or reduced to a primary amine.

Quantitative Data Summary

| Property | Value / Specification |

| Chemical Name | tert-Butyl (6-amino-6-oxohexyl)carbamate |

| Synonyms | Boc-6-aminohexanamide; Boc-Ahx-NH2 |

| CAS Registry Number | 85535-56-4 |

| Molecular Formula | C₁₁H₂₂N₂O₃ |

| Molecular Weight | 230.30 g/mol |

| Hydrogen Bond Donors | 2 (Carbamate NH, Amide NH₂) |

| Hydrogen Bond Acceptors | 3 (Carbamate C=O, Carbamate -O-, Amide C=O) |

| Topological Polar Surface Area (TPSA) | 81.3 Ų |

Mechanistic Role in Chemical Biology

In linkerology, causality dictates design. Why utilize an amide intermediate rather than directly synthesizing a diamine?

Direct alkylation or amidation of unprotected diamines often leads to uncontrolled polymerization or cross-linking. By utilizing tert-Butyl (6-amino-6-oxohexyl)carbamate, researchers can isolate and purify a highly stable intermediate. The amide group is chemically inert to many standard alkylation conditions, allowing modifications on other parts of a complex molecule. Once the structural integrity of the precursor is validated, the amide can be chemoselectively reduced to yield N-Boc-1,6-hexanediamine, a critical C6-spacer used in biodegradable poly(disulfide amine)s, theranostic dendrimers, and PROTACs [2] [3].

Integration of the C6 spacer into a PROTAC molecule for targeted protein degradation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify causality and reaction success.

Protocol A: Synthesis of tert-Butyl (6-amino-6-oxohexyl)carbamate

Objective: Amidation of Boc-6-aminohexanoic acid.

-

Activation: Dissolve 1.0 eq of Boc-6-aminohexanoic acid in anhydrous DMF (0.2 M). Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 30 minutes at room temperature.

-

Causality: EDC activates the carboxylic acid. HOBt immediately traps the unstable O-acylisourea intermediate to form a stable, highly reactive OBt-ester, preventing side reactions like N-acylurea formation.

-

-

Amidation: Add 2.0 eq of Ammonium Chloride (NH₄Cl) followed by 3.0 eq of DIPEA.

-

Causality: DIPEA neutralizes the NH₄Cl in situ, releasing free ammonia gas into the solution, which nucleophilically attacks the OBt-ester to form the primary amide.

-

-

Reaction & Workup: Stir for 12 hours. Dilute with Ethyl Acetate, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

-

Validation Checkpoint (IPC): Perform Thin Layer Chromatography (TLC). The product will migrate higher than the starting acid in 5% MeOH/DCM and will stain positively with KMnO₄ (yellow spot on a purple background), confirming the loss of the free carboxylic acid.

Protocol B: Chemoselective Reduction to N-Boc-1,6-hexanediamine

Objective: Convert the primary amide to a primary amine while preserving the Boc protecting group [3].

-

Setup: Dissolve the amide from Protocol A in anhydrous THF (0.1 M) under an Argon atmosphere at 0 °C.

-

Reduction: Dropwise, add 3.0 eq of Borane-THF complex (BH₃·THF). Reflux the mixture for 12 hours.

-

Causality: While LiAlH₄ is a common reductant, it can occasionally cleave carbamates under prolonged reflux. BH₃·THF is highly chemoselective; it coordinates specifically to the electron-rich amide carbonyl, smoothly reducing it to an amine without compromising the Boc group.

-

-

Quenching: Cool to 0 °C and carefully quench with Methanol.

-

Causality: Methanol safely reacts with excess borane and disrupts the stable boron-amine complexes formed during the reaction, liberating the free amine.

-

-

Validation Checkpoint (IPC): Spot the crude mixture on TLC. The newly formed primary amine will stain bright pink/purple with Ninhydrin upon heating, whereas the starting amide will remain non-reactive to Ninhydrin. This provides immediate, visual validation of the reduction.

Synthetic workflow from Boc-6-aminohexanoic acid to N-Boc-1,6-hexanediamine.

Analytical Characterization Standards

To definitively confirm the synthesis of tert-Butyl (6-amino-6-oxohexyl)carbamate, the following analytical signatures must be observed:

-

Mass Spectrometry (ESI-MS): Expected

at m/z 231.3. A strong sodium adduct -

¹H NMR (400 MHz, CDCl₃):

- 5.30–5.50 (br s, 2H, -C(=O)NH₂ )

- 4.55 (br s, 1H, Boc-NH -)

- 3.10 (q, 2H, -CH₂ -NH-Boc)

- 2.22 (t, 2H, -CH₂ -C(=O)NH₂)

- 1.65–1.30 (m, 6H, aliphatic -CH₂ -)

- 1.44 (s, 9H, -C(CH₃ )₃)

By adhering to these mechanistic principles and validation checkpoints, researchers can leverage this molecule to reliably engineer robust bioconjugates and advanced therapeutics.

References

Technical Guide: Solubility & Handling of tert-Butyl (6-amino-6-oxohexyl)carbamate

Part 1: Executive Summary & Physicochemical Profile

tert-Butyl (6-amino-6-oxohexyl)carbamate , often referred to as Boc-6-aminohexanamide , is a critical intermediate in the synthesis of heterobifunctional linkers (PROTACs), lysine mimetics, and peptide spacers. Its structure comprises a lipophilic hexyl chain terminated by a tert-butoxycarbonyl (Boc) protected amine at one end and a polar primary amide at the other.

Understanding its solubility landscape is non-trivial due to the competing physicochemical forces: the hydrophobic Boc-hexyl moiety drives solubility in organic solvents, while the primary amide facilitates strong intermolecular hydrogen bonding, often leading to high crystallinity and reduced solubility in non-polar media.

Physicochemical Dossier

| Property | Specification |

| IUPAC Name | tert-butyl N-(6-amino-6-oxohexyl)carbamate |

| CAS Number | 85535-56-4 |

| Molecular Formula | C₁₁H₂₂N₂O₃ |

| Molecular Weight | 230.31 g/mol |

| Physical State | White to off-white crystalline solid |

| Predicted LogP | ~1.4 (Moderate Lipophilicity) |

| H-Bond Donors | 2 (Amide -NH₂, Carbamate -NH-) |

| H-Bond Acceptors | 3 (Carbonyls) |

Part 2: Solubility Landscape

The following matrix categorizes solvents based on their interaction with the compound’s functional groups. This data is derived from empirical behavior of Boc-amino alkanecarboxamides.

Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Technical Insight |

| Polar Aprotic | DMF, DMSO, NMP | High | Disrupts intermolecular H-bonds of the amide; ideal for substitution reactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the Boc-hexyl chain; standard for transport and liquid-phase synthesis. |

| Alcohols | Methanol, Ethanol, IPA | Moderate to High | Soluble, especially upon warming. Proticity competes with amide H-bonds. Good for crystallization.[1] |

| Esters/Ethers | Ethyl Acetate, THF, Dioxane | Moderate | Soluble at room temp; solubility increases significantly with heat. Primary choice for recrystallization. |

| Aliphatics | Hexanes, Heptane, Pentane | Insoluble | The compound will oil out or precipitate. Used strictly as anti-solvents . |

| Aqueous | Water, PBS | Low | Poor solubility due to the lipophilic hexyl/Boc domains, despite the polar amide. |

Visualization: Solvent Selection Decision Tree

Figure 1: Decision tree for solvent selection based on experimental intent. High-contrast nodes indicate critical decision points.

Part 3: Critical Experimental Protocols

As a Senior Application Scientist, I emphasize that protocol integrity relies on self-validating steps. The following workflows are designed to minimize material loss and ensure high purity.

Protocol A: Dissolution for Stock Solutions (100 mM)

Use this protocol for preparing reagents for biological assays or linker synthesis.

-

Weighing : Accurately weigh 230 mg of tert-Butyl (6-amino-6-oxohexyl)carbamate into a 20 mL scintillation vial.

-

Primary Solvation : Add 5 mL of Dichloromethane (DCM) or DMSO .

-

Checkpoint: The solid should dissolve rapidly. If using DMSO, vortexing may be required due to viscosity.

-

-

Clarification : Inspect the solution against a light source. It must be strictly clear.

-

Troubleshooting: If turbidity persists (likely due to trace inorganic salts from synthesis), filter through a 0.22 µm PTFE syringe filter .

-

-

Dilution (Optional) : If the final application tolerates it, dilute with the target buffer or solvent only after the initial high-concentration dissolution to prevent precipitation.

Protocol B: Purification via Recrystallization

Use this protocol to purify crude material (e.g., post-amidation reaction).

Principle : The compound exhibits a steep solubility curve in Ethyl Acetate (EtOAc)—soluble when hot, insoluble when cold/mixed with Hexanes.

-

Dissolution :

-

Place crude solid in an Erlenmeyer flask.

-

Add EtOAc (approx. 5 mL per gram of solid).

-

Heat to 60°C (gentle reflux) with stirring.

-

Checkpoint: Add additional EtOAc dropwise until the solid just dissolves. Do not add excess.

-

-

Precipitation :

-

Remove from heat.[1] While still warm, add Hexanes (or Heptane) dropwise until a faint, persistent cloudiness appears (the "cloud point").

-

Add 1-2 drops of EtOAc to clear the solution again.

-

-

Crystallization :

-

Allow the flask to cool to room temperature undisturbed.

-

Transfer to a 4°C environment (fridge) for 2 hours.

-

Observation: White crystalline needles or a microcrystalline powder should form.

-

-

Isolation :

-

Filter the crystals using a Büchner funnel.[1]

-

Wash with cold (0°C) Hexane/EtOAc (9:1) mixture.

-

Dry under high vacuum for 4 hours.

-

Visualization: Purification Workflow

Figure 2: Step-by-step purification workflow using the anti-solvent recrystallization method.

Part 4: Application Context & Troubleshooting

Application: Linker Synthesis for PROTACs

In PROTAC development, this compound serves as a "linker precursor." The Boc group is typically removed with TFA/DCM (1:1) or 4M HCl in Dioxane to expose the amine for conjugation to an E3 ligase ligand (e.g., Thalidomide derivatives).

-

Caution : When deprotecting, the resulting amine salt will be highly polar. Ensure your workup (e.g., ether precipitation) accounts for this drastic solubility shift.

Troubleshooting Common Issues

-

"Oiling Out" : If the compound forms a sticky oil instead of crystals during recrystallization, the solution was likely too concentrated or cooled too fast.

-

Fix: Re-heat to dissolve, add slightly more EtOAc, and cool very slowly (wrap flask in foil/towel).

-

-

Incomplete Dissolution in DCM : Often caused by water contamination in the solid (amide hydration).

-

Fix: Dry the solid in a vacuum desiccator over P₂O₅ overnight before use.

-

References

-

PubChem . tert-Butyl (6-amino-6-oxohexyl)carbamate Compound Summary. National Library of Medicine. Available at: [Link]

-

MDPI . Synthesis of tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. (Describes analogous solubility and crystallization behavior). Available at: [Link][2][3]

Sources

CAS number and identifiers for tert-Butyl (6-amino-6-oxohexyl)carbamate

[1][2]

Executive Summary

tert-Butyl (6-amino-6-oxohexyl)carbamate (CAS: 85535-56-4 ) is a critical aliphatic linker and building block used extensively in medicinal chemistry, particularly in the design of PROTACs (Proteolysis Targeting Chimeras) and peptidomimetics.[1][2] Chemically, it functions as a protected "spacer" unit, providing a flexible hexyl chain terminated by a primary amide and a Boc-protected amine.[2]

This guide details its physicochemical specifications, validated synthesis protocols, and application in heterobifunctional ligand design.

Chemical Identity & Specifications

Nomenclature & Identifiers

| Identifier Type | Value | Notes |

| CAS Number | 85535-56-4 | Primary identifier for the amide form.[2] |

| IUPAC Name | tert-butyl N-(6-amino-6-oxohexyl)carbamate | Also: tert-butyl (5-carbamoylpentyl)carbamate |

| Common Synonyms | 6-(Boc-amino)hexanamide; N-Boc-epsilon-aminocaproamide | |

| Molecular Formula | ||

| Molecular Weight | 230.31 g/mol | |

| SMILES | CC(C)(C)OC(=O)NCCCCCC(N)=O | |

| InChI Key | WPLUCEZCNAKZPL-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Specification |

| Appearance | White to off-white solid or crystalline powder |

| Melting Point | 98–102 °C (Typical range for pure amides of this class) |

| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water |

| LogP | ~1.4 (Computed) |

| Storage | 2–8°C, Hygroscopic.[3] Store under inert gas (Argon/Nitrogen). |

Synthesis & Production Protocols

Strategic Route Selection

Two primary routes exist for synthesizing CAS 85535-56-4.[2] The Amidation Route (Method A) is preferred for high-purity applications as it starts from the widely available Boc-6-aminohexanoic acid and avoids the purification challenges associated with protecting the highly polar 6-aminohexanamide.[1][2]

Method A: Mixed Anhydride Amidation (Recommended)

This protocol utilizes isobutyl chloroformate to generate a mixed anhydride intermediate, which is then intercepted by ammonia.[1] This method minimizes racemization (not applicable here, but good practice) and side reactions.[1]

Reagents:

-

Starting Material: N-Boc-6-aminohexanoic acid (CAS 6404-29-1)[1][2][4]

-

Activator: Isobutyl chloroformate (IBCF)[1]

-

Nucleophile: Ammonium hydroxide (28%

) or Ammonia gas[1] -

Solvent: Anhydrous THF or DCM

Step-by-Step Protocol:

-

Activation:

-

Dissolve 10.0 mmol of N-Boc-6-aminohexanoic acid in 50 mL of anhydrous THF under nitrogen.

-

Cool the solution to -15°C (ice/salt bath).

-

Add 11.0 mmol (1.1 eq) of NMM.[1] Stir for 5 minutes.

-

Dropwise add 11.0 mmol (1.1 eq) of Isobutyl chloroformate.[1] Maintain temperature below -10°C.

-

Mechanism: Formation of the mixed carboxylic-carbonic anhydride.[2] Stir for 15-20 minutes.

-

-

Amidation:

-

Option 1 (Liquid): Add 30 mmol (3 eq) of concentrated ammonium hydroxide dropwise.[1]

-

Option 2 (Gas): Bubble dry ammonia gas through the solution for 10 minutes.

-

Allow the mixture to warm to room temperature (RT) over 2 hours.

-

-

Workup & Purification:

-

Evaporate THF under reduced pressure.

-

Redissolve residue in Ethyl Acetate (EtOAc).[1]

-

Wash Sequence: 1M HCl (remove unreacted amine/base), Sat.

(remove unreacted acid), Brine. -

Dry over

, filter, and concentrate.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Crystallization: Recrystallize from EtOAc/Hexanes to yield the target amide.

-

Synthesis Logic Diagram

Caption: Mixed anhydride synthesis pathway converting the Boc-acid to the primary amide.

Applications in Drug Discovery[2][4]

PROTAC Linker Design

The primary utility of CAS 85535-56-4 is as an aliphatic linker .[2] In PROTACs, the linker length and composition determine the ternary complex stability (Target-Linker-E3 Ligase).[1][2]

-

Role: Provides a 6-carbon hydrophobic spacer.

-

Functionality:

-

The Amide group can be dehydrated to a nitrile (for further reaction) or hydrolyzed to an acid. More commonly, it serves as a stable terminus or is reduced to a primary amine after deprotection.[2]

-

The Boc group allows controlled deprotection (using TFA/HCl) to reveal a primary amine for conjugation to an E3 ligase ligand (e.g., Thalidomide derivatives) or the Target Protein ligand.

-

Hoffman Rearrangement Precursor

The primary amide function allows this compound to undergo Hoffman rearrangement to yield a geminal diamine derivative or a shortened amine chain, useful in synthesizing urea-based inhibitors (e.g., sEH inhibitors).[1][2]

PROTAC Workflow Visualization

Caption: Utilization of the linker in the stepwise assembly of proteolysis targeting chimeras.

Handling & Stability

Stability Profile

-

Hydrolysis: The terminal amide is relatively stable at neutral pH but will hydrolyze to the carboxylic acid under strong acidic (conc. HCl, reflux) or basic (NaOH, heat) conditions.[1]

-

Boc Group: Labile to strong acids (TFA, HCl in Dioxane). Stable to bases and reducing agents.

Safety Precautions

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood, especially when handling volatile reagents like isobutyl chloroformate during synthesis.

References

-

ChemicalBook. TERT-BUTYL N-(6-HYDROXYHEXYL)CARBAMATE and Related Compounds. Retrieved from [1]

-

Fluorochem. tert-Butyl (6-amino-6-oxohexyl)carbamate Product Sheet (CAS 85535-56-4).[1][2] Retrieved from [1]

-

MedChemExpress. tert-Butyl (6-aminohexyl)carbamate hydrochloride PROTAC Linker.[1][2] Retrieved from [1]

-

MDPI. Synthesis of tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Molbank 2025.[5] Retrieved from [1]

-

PubChem. Compound Summary: tert-Butyl (6-amino-6-oxohexyl)carbamate (CAS 85535-56-4).[1][2] National Library of Medicine. Retrieved from [1]

Sources

- 1. 6-((tert-Butoxycarbonyl)amino)hexanoic acid | C11H21NO4 | CID 637602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1092291-07-0|tert-Butyl (6-hydrazinyl-6-oxohexyl)carbamate|BLD Pharm [bldpharm.com]

- 3. tert-Butyl 6-oxohexylcarbamate | C11H21NO3 | CID 10536636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(tert-Butoxycarbonyl)-6-aminohexanoic Acid | 6404-29-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. mdpi.com [mdpi.com]

Strategic Utilization of tert-Butyl (6-amino-6-oxohexyl)carbamate in Linker Design

The following technical guide details the strategic role, synthesis, and application of tert-Butyl (6-amino-6-oxohexyl)carbamate in medicinal chemistry, specifically within the context of linker design for targeted protein degradation (PROTACs) and fragment-based drug discovery.

CAS: 85535-56-4 Formula: C₁₁H₂₂N₂O₃ Molecular Weight: 230.31 g/mol Role: Bifunctional C6-Linker Precursor & Pharmacophore Spacer[1][2]

Executive Summary: The "Pivot" Intermediate

In the architecture of heterobifunctional molecules—such as PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs)—the linker is not merely a passive connector; it is a determinant of physicochemical properties, permeability, and ternary complex stability.[1][2]

tert-Butyl (6-amino-6-oxohexyl)carbamate (hereafter referred to as Intermediate A ) serves as a critical "pivot point" in linker synthesis.[1][2] Unlike simple alkyl chains, this molecule possesses a primary amide terminus. This functional group offers a unique strategic advantage: it is stable enough to serve as a hydrogen-bonding motif in final compounds but reactive enough to be transformed into nitriles (bioisosteres/warheads) or primary amines (for diamine linkers) late in the synthetic sequence.[1][2]

This guide outlines the structural utility, synthetic pathways, and experimental protocols for deploying Intermediate A in high-value medicinal chemistry campaigns.[2]

Structural & Physicochemical Profile

The molecule features a hexamethylene (C6) spacer, which is often cited as the "Goldilocks" length for PROTAC linkers—long enough to span the gap between E3 ligase and the protein of interest (POI), yet short enough to avoid excessive entropic penalties upon binding.

| Property | Value | Medicinal Chemistry Significance |

| Spacer Length | ~8.5 Å (extended) | Optimal for bridging E3 ligase (e.g., CRBN/VHL) and POI binding pockets without steric clash.[1][2] |

| LogP | ~0.95 | Moderate lipophilicity ensures membrane permeability without the solubility issues of longer alkyl chains. |

| H-Bond Donors | 2 (Amide NH₂, Carbamate NH) | The terminal amide can engage in critical H-bond networks within the solvent channel or binding site.[1][2] |

| Stability | High | The primary amide is resistant to physiological hydrolysis compared to esters, enhancing plasma stability. |

Strategic Applications in Drug Design

The Amide-to-Nitrile Divergence

A primary application of Intermediate A is its use as a precursor to 5-cyanopentyl linkers.[1][2] Nitriles are potent bioisosteres for carbonyls and hydroxyls, offering a smaller polar surface area and improved metabolic stability (blocking oxidative metabolism at the terminal carbon).

-

Workflow: Intermediate A

Dehydration -

Utility: The resulting nitrile can serve as a "warhead" (covalent attachment to Cysteine) or a metabolic block.[1]

PROTAC Linker Assembly

Intermediate A allows for a modular "Plug-and-Play" approach.[1]

-

Anchor Attachment: The Boc group is removed to couple the linker to an E3 ligase ligand (e.g., Thalidomide derivative).

-

Warhead Attachment: The amide terminus is modified (via Hofmann rearrangement or reduction) to attach the POI ligand.[1]

Visualization of Strategic Pathways

The following diagram illustrates how Intermediate A acts as a central hub for generating diverse linker types.

Figure 1: Divergent synthetic pathways from tert-Butyl (6-amino-6-oxohexyl)carbamate.

Experimental Protocols

Protocol A: Synthesis of tert-Butyl (6-amino-6-oxohexyl)carbamate

Rationale: This protocol uses the Mixed Anhydride method, which is superior to direct coupling for primary amides due to higher yields and easier purification.[1][2]

Reagents: Boc-6-aminohexanoic acid (1.0 eq), Isobutyl chloroformate (1.1 eq), N-Methylmorpholine (NMM, 1.2 eq), Ammonia (gas or 0.5M in Dioxane), THF (anhydrous).[1][2]

-

Activation: Dissolve Boc-6-aminohexanoic acid (e.g., 5.0 g) in anhydrous THF (50 mL) under N₂ atmosphere. Cool to -15°C (ice/salt bath).

-

Base Addition: Add NMM dropwise, maintaining temperature below -10°C. Stir for 15 mins.

-

Anhydride Formation: Add Isobutyl chloroformate dropwise. A white precipitate (NMM[1][2]·HCl) will form.[1] Stir for 30 mins at -15°C.

-

Ammonolysis: Bubble anhydrous NH₃ gas into the solution for 15 mins OR add 0.5M NH₃ in dioxane (3.0 eq).

-

Workup: Allow to warm to RT and stir for 2 hours. Filter off the precipitate. Concentrate the filtrate in vacuo.[3]

-

Purification: Recrystallize from EtOAc/Hexanes to yield the title compound as a white solid.

Protocol B: Dehydration to tert-Butyl (5-cyanopentyl)carbamate

Rationale: Converts the amide to a nitrile, a key bioisostere in modern linker design.[1][2]

Reagents: Intermediate A (1.0 eq), Trifluoroacetic anhydride (TFAA, 1.2 eq), Pyridine (3.0 eq), DCM.[2]

-

Setup: Dissolve Intermediate A in dry DCM at 0°C.

-

Addition: Add Pyridine, followed by the slow addition of TFAA.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (Amide is polar; Nitrile is less polar).[1][2]

-

Quench: Quench with saturated NaHCO₃. Extract with DCM.

-

Result: Yields the nitrile derivative, ready for "Click" chemistry (if converted to tetrazole) or use as a metabolic blocker.

Protocol C: Boc-Deprotection (Linker Activation)

Rationale: Exposes the primary amine for conjugation to the E3 ligase ligand.[1][2]

Reagents: HCl (4M in Dioxane) or TFA/DCM (1:1).[1][2]

-

Dissolution: Dissolve Intermediate A in minimal DCM.

-

Acidolysis: Add 4M HCl in Dioxane (5 eq) at 0°C.

-

Precipitation: Stir for 1-2 hours. The amine hydrochloride salt will often precipitate.

-

Isolation: Filter and wash with Et₂O. The resulting solid is 6-aminohexanamide hydrochloride , ready for coupling.[2]

Case Study: Linker "Length-Scanning" in PROTACs

In a study optimizing degraders for the target protein BRD4 , researchers utilized a library of alkyl linkers. The C6-amide linker (derived from Intermediate A) showed a distinct efficacy profile compared to the C6-acid or C6-alkane.[1][2]

-

Observation: The terminal amide provided a secondary anchor point within the solvent-exposed region of the E3 ligase (Cereblon), improving the residence time of the ternary complex.[1][2]

-

Outcome: The amide-containing PROTAC exhibited a DC₅₀ (concentration for 50% degradation) of 15 nM, superior to the simple alkyl analog (DC₅₀ = 45 nM).[1][2]

References

-

Fluorochem. Product Analysis: tert-Butyl (6-amino-6-oxohexyl)carbamate.[1][2][4][5] Retrieved from .[1][2]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10536636, tert-Butyl 6-oxohexylcarbamate.[1][2] Retrieved from .[1][2]

- Organic Syntheses.General Procedures for Mixed Anhydride Amide Synthesis. (Methodology grounding for Protocol A).

-

BOC Sciences. Alkyl Linkers in PROTACs - Improve Permeability & PK. Retrieved from .[1][2]

-

MedChemExpress. PROTAC Linker Design Strategies. Retrieved from .[1][2]

Sources

- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 2. CN102020589A - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. molcore.com [molcore.com]

- 5. N-BOC-1,6-diaminohexane | 51857-17-1 [chemicalbook.com]

The Stability and Mechanistic Dynamics of Boc-Protected Amino-Oxohexyl Linkers in Bioconjugation

As bioconjugation strategies evolve, the demand for highly chemoselective, stable, and sterically optimized linkers has become paramount in the development of Antibody-Drug Conjugates (ADCs), PROTACs, and targeted radiotherapeutics. Among the most reliable tools in a conjugation scientist’s arsenal is the Boc-protected amino-oxohexyl linker .

This technical whitepaper provides an in-depth mechanistic analysis of the stability, degradation pathways, and optimal handling of these linkers. By understanding the causality behind their chemical behavior, researchers can design self-validating protocols that prevent premature degradation and maximize conjugation yields.

Mechanistic Profiling: The Chemical Anatomy

The utility of a Boc-protected amino-oxohexyl linker lies in the synergistic function of its three structural domains:

-

The tert-Butyloxycarbonyl (Boc) Shield: The Boc group is an acid-labile protecting moiety that masks the highly reactive aminooxy function[1]. Its primary role is to prevent premature nucleophilic attacks during upstream synthetic steps. It is highly stable under basic and nucleophilic conditions, allowing for orthogonal synthesis strategies[2].

-

The Aminooxy Warhead (-O-NH₂): Characterized by the "alpha-effect"—where the adjacent oxygen atom donates electron density to the nitrogen—the deprotected aminooxy group is an exceptionally potent nucleophile. It reacts chemoselectively with aldehydes and ketones to form an oxime bond (-O-N=C)[1]. This bond is vastly more stable under physiological conditions than standard imines or hydrazones[1].

-

The Oxohexyl / PEG Backbone: The hexyl alkyl chain (often interspersed with oxygen atoms to form PEG-like or ether linkages) serves as a flexible, sterically unhindered spacer. It provides a critical balance of hydrophobicity and aqueous solubility, reducing immunogenicity and improving the pharmacokinetic profile of the final conjugate[1].

Causality of Stability

The intrinsic stability of this linker is dictated by the vulnerabilities of its functional groups. While the N-O bond is generally robust[2], the Boc group is intentionally designed to be the "weakest link" under acidic conditions. Understanding the kinetic threshold of this acid lability is the key to mastering its storage and application.

Stability Dynamics & Degradation Pathways

To ensure reproducibility in drug development, we must quantify the linker's stability across various environmental stressors. The primary degradation pathway is the unintended acid-catalyzed cleavage of the Boc group, which releases a highly reactive tert-butyl cation and carbon dioxide[2]. If exposed to ambient moisture and trace atmospheric acids over time, the linker will slowly unmask, leading to auto-degradation or unwanted cross-linking.

Furthermore, while the oxohexyl backbone is robust, prolonged exposure to light and oxygen can induce the formation of hydroperoxides at the ether linkages, leading to chain scission[3].

Quantitative Stability Profile

The following table summarizes the quantitative stability limits and degradation mechanisms of Boc-protected amino-oxohexyl linkers under forced stress conditions.

| Stress Condition | Parameter | Degradation Mechanism | Stability Limit / Half-Life |

| Acidic (Intended) | 20–50% TFA in DCM | Boc cleavage via tert-butyl cation intermediate | Complete cleavage in 30–90 min at RT[2][4]. |

| Acidic (Trace) | pH 4.0 – 6.0 | Slow premature Boc deprotection | Highly stable; < 5% degradation over 24h at RT. |

| Basic | pH > 10 (e.g., 1M NaOH) | Base-catalyzed hydrolysis (negligible on Boc) | Highly stable; > 95% recovery after 24h. |

| Thermal | > 50°C | Accelerated N-O bond cleavage / Boc loss | Significant degradation observed over prolonged exposure[3]. |

| Oxidative | H₂O₂ / Ambient Air | Hydroperoxide formation at ether/PEG linkages | Stable short-term; requires inert gas (Ar/N₂) for long-term storage[3]. |

| Storage (Optimal) | -20°C, Dark, Dry | Kinetic freezing of degradation pathways | > 12–24 months shelf life[3]. |

Visualizing the Chemistry

To conceptualize the bioconjugation workflow and the underlying cleavage mechanism, the following logical pathways illustrate the molecular events from deprotection to final ligation.

Caption: Workflow of Boc-deprotection and subsequent chemoselective oxime ligation.

Caption: Acid-catalyzed mechanism of Boc deprotection and the critical role of cation scavenging.

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following methodologies are designed to be self-correcting and easily monitored.

Protocol A: Controlled Acidic Deprotection and Cation Scavenging

Objective: To quantitatively remove the Boc group without allowing the generated tert-butyl cation to alkylate the newly exposed aminooxy moiety or other electron-rich residues (e.g., Trp, Met)[2][4].

Causality & Rationale: Trifluoroacetic acid (TFA) is the standard for Boc removal[4]. However, the reaction generates a highly electrophilic tert-butyl cation. We introduce Triisopropylsilane (TIS) as a scavenger because its Si-H bond readily donates a hydride to the tert-butyl cation, neutralizing it into harmless isobutane[2]. We perform the reaction starting at 0°C to suppress the kinetics of unwanted N-O bond cleavage, which can occur under harsh acidic conditions[2].

Step-by-Step Methodology:

-

Preparation: Dissolve the Boc-protected amino-oxohexyl linker in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask[2].

-

Temperature Control: Submerge the flask in an ice bath to bring the internal temperature to 0°C[2].

-

Scavenger Addition: Add 2.5% (v/v) Triisopropylsilane (TIS) and 2.5% (v/v) LC-MS grade water to the DCM solution.

-

Acidification: Slowly add neat TFA dropwise to achieve a final concentration of 20–50% (v/v) TFA[2].

-

Incubation & Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30–60 minutes. Validation Check: Pull a 5 µL aliquot, dilute in methanol, and inject into an LC-MS. The reaction is complete when the peak corresponding to

of the Boc-linker disappears, replaced entirely by the -

Quenching: Concentrate the mixture under a stream of nitrogen to remove excess TFA and DCM[2].

-

Neutralization: Redissolve the resulting oil in DCM and wash with saturated NaHCO₃ until gas evolution (CO₂) ceases[2]. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Chemoselective Oxime Ligation

Objective: To conjugate the newly deprotected amino-oxohexyl linker to an aldehyde-functionalized biomolecule (e.g., an oxidized antibody or recombinant protein).

Causality & Rationale: Oxime ligation is highly pH-dependent. At pH 4.5–6.0, the aldehyde oxygen is sufficiently protonated to increase its electrophilicity, while the aminooxy group remains largely unprotonated (pKa ~ 4.6), maximizing its nucleophilicity. To bypass the slow kinetics of direct oxime formation, we use aniline as a nucleophilic catalyst. Aniline rapidly forms a Schiff base with the aldehyde, which is then swiftly displaced by the superior aminooxy nucleophile.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer, adjusted to pH 5.2.

-

Catalyst Addition: Add aniline to the buffer to a final concentration of 10–50 mM.

-

Biomolecule Preparation: Dissolve the aldehyde-functionalized biomolecule in the buffered aniline solution (concentration ~ 1–5 mg/mL).

-

Conjugation: Add the deprotected amino-oxohexyl linker in a 5 to 10-fold molar excess relative to the aldehyde groups.

-

Incubation & Monitoring (Self-Validation): Incubate at room temperature for 2–4 hours. Validation Check: Monitor the conjugation efficiency via SEC-HPLC or intact mass spectrometry (ESI-TOF). A successful reaction will show a mass shift corresponding to the exact mass of the linker minus H₂O (due to the condensation reaction).

-

Purification: Remove excess linker and aniline catalyst using a desalting column (e.g., Sephadex G-25) or extensive dialysis against a physiological buffer (e.g., PBS, pH 7.4).

Conclusion and Best Practices for Storage

The integrity of Boc-protected amino-oxohexyl linkers is the foundation of reproducible bioconjugation. To maintain this integrity, adherence to strict storage protocols is non-negotiable.

-

Temperature: Store strictly at -20°C to minimize the thermodynamic driving force of degradation reactions[3].

-

Atmosphere: Store under an inert gas (Argon or Nitrogen) in a tightly sealed, desiccated container to prevent moisture-induced hydrolysis of the Boc group and oxidative damage to the hexyl/PEG backbone[3].

-

Handling: Always allow the reagent vial to equilibrate to room temperature in a desiccator before opening. Opening a cold vial introduces atmospheric condensation, which will rapidly degrade the acid-labile protecting groups[3].

By controlling the chemical environment and understanding the mechanistic vulnerabilities of these linkers, researchers can achieve near-quantitative yields in complex bioconjugation workflows.

References

-

TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization, Peptide Chemistry, [Link]

Sources

tert-Butyl (6-amino-6-oxohexyl)carbamate vs. PEG Linkers: A Physicochemical and Functional Analysis in Drug Design

Executive Summary

In the architecture of heterobifunctional molecules—specifically Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is not merely a passive connector; it is a determinant of pharmacokinetics, cell permeability, and ternary complex stability.[1][][3][4][5][6][7][8]

This technical guide analyzes the critical distinctions between tert-Butyl (6-amino-6-oxohexyl)carbamate (representing hydrophobic, aliphatic C6-alkyl linkers) and Polyethylene Glycol (PEG) linkers.[9] While PEG remains the industry standard for solubility enhancement, aliphatic linkers like the C6-carbamate are increasingly favored for optimizing membrane permeability and inducing specific protein-protein interactions via hydrophobic collapse.[9]

Structural and Physicochemical Analysis

The Contenders

-

Molecule A: tert-Butyl (6-amino-6-oxohexyl)carbamate [9]

-

Molecule B: PEG Linkers

Comparative Data Matrix

The following table contrasts the fundamental properties that drive experimental selection.

| Feature | tert-Butyl (6-amino-6-oxohexyl)carbamate (Alkyl) | PEG Linkers (Polyethylene Glycol) |

| Hydrophobicity (LogP) | High (Lipophilic).[3][9] Promotes membrane crossing.[7][9][10] | Low (Hydrophilic).[9][10] Promotes aqueous solubility.[7][8][9][10] |

| Conformational Bias | Semi-Rigid. Prone to "hydrophobic collapse" in water.[9][10] | High Flexibility. Adopts random coil conformations.[9][10] |

| Permeability | High. Passive diffusion is favored.[6][9][10] | Low to Moderate. Can hinder cell entry if chain is long.[9][10] |

| Metabolic Stability | High. Resistant to hydrolysis; susceptible to hydroxylation.[9][10] | Moderate. Susceptible to oxidative chain shortening.[9][10] |

| Immunogenicity | Negligible. | Variable. Anti-PEG antibodies are a known clinical risk.[9][10] |

| Entropic Penalty | Lower. Pre-organization is easier to achieve.[9][10] | Higher. High conformational freedom requires energy to freeze upon binding.[9][10] |

Functional Impact in Drug Design

The Permeability-Solubility Paradox

A critical failure mode in PROTAC development is the "brick dust" phenomenon—compounds that are potent but insoluble.

-

PEG Linkers: Are the default solution to improve the physicochemical profile of large, lipophilic warheads. They create a "hydration shell" that prevents aggregation.[9][10]

-

Alkyl Linkers (The Carbamate): Are essential when the warhead itself is polar, or when the molecule is too large to cross the cell membrane passively. The C6 alkyl chain increases the lipophilicity (cLogP), driving the molecule through the lipid bilayer.

-

Mechanistic Insight: Recent studies suggest that alkyl linkers allow PROTACs to adopt a folded "chameleon" conformation, hiding polar surface area (PSA) to traverse membranes, then unfolding in the cytosol [1].

-

Ternary Complex Cooperativity

The linker length and composition dictate the spatial orientation of the E3 ligase relative to the Protein of Interest (POI).[4]

-

PEG: Due to high flexibility, PEG linkers often act as "floppy" tethers.[9][10] While this allows for broad reach, it incurs a high entropic cost during ternary complex formation.[10]

-

Alkyl (C6): The hexyl chain provides a defined distance (approx. 7–9 Å). The hydrophobic nature can stabilize the ternary complex by interacting with hydrophobic patches on the protein surfaces (positive cooperativity), a feature often absent in polar PEG chains.

The Role of the Amide Terminus

The tert-Butyl (6-amino-6-oxohexyl)carbamate is unique due to its primary amide terminus.[9] Unlike a simple alkyl chain, this group serves two roles:

-

Synthetic Handle: It can be dehydrated to a nitrile (

) or hydrolyzed to a carboxylic acid, offering late-stage diversification.[9][10] -

H-Bond Donor/Acceptor: In the final drug molecule, the amide can form critical hydrogen bonds with backbone carbonyls in the E3 ligase or POI, locking the linker into a bioactive conformation.

Experimental Protocols

Protocol A: Boc-Deprotection & Coupling

Objective: To remove the Boc group from tert-Butyl (6-amino-6-oxohexyl)carbamate and couple it to an E3 ligase ligand (e.g., Thalidomide derivative).[9]

Reagents:

Workflow:

-

Dissolution: Dissolve 1.0 eq of tert-Butyl (6-amino-6-oxohexyl)carbamate in DCM (0.1 M).

-

Acidolysis: Add TFA (20% v/v) dropwise at 0°C. Stir at Room Temperature (RT) for 2 hours.

-

Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.[9][10] This yields the ammonium trifluoroacetate salt.[10]

-

Activation: In a separate vial, dissolve the Carboxylic Acid Partner (Ligand) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq).[10] Stir for 5 mins to form the active ester.

-

Coupling: Add the deprotected amine salt (dissolved in DMF/DIPEA) to the activated ester. Stir for 4–16 hours.[9][10]

-

Purification: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), NaHCO3, and Brine. Purify via Flash Chromatography.

Protocol B: Comparative Aggregation Assay (DLS)

Objective: To determine if the alkyl linker causes aggregation compared to a PEG analog.[10]

-

Preparation: Prepare 10 mM stock solutions of the Alkyl-PROTAC and PEG-PROTAC in DMSO.

-

Dilution: Dilute to 100 µM in PBS (pH 7.4) containing 0.1% Tween-20.[9][10]

-

Measurement: Analyze using Dynamic Light Scattering (DLS) at 25°C.

-

Interpretation:

Decision Framework & Visualization

Linker Selection Logic

The following diagram illustrates the decision process for choosing between an Alkyl (Carbamate) and PEG linker.

Caption: Decision tree for selecting between PEG and Alkyl linkers based on warhead lipophilicity and permeability requirements.

Synthetic Pathway for tert-Butyl (6-amino-6-oxohexyl)carbamate

This diagram outlines the utilization of the specific carbamate title compound.

Caption: Synthetic utility of the title compound, showing deprotection to the active amine or conversion to a nitrile handle.

References

-

ACS Medicinal Chemistry Letters. (2020). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability.[9][10][12][13] Retrieved from [Link][9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chempep.com [chempep.com]

- 5. The Essential Role of Linkers in PROTACs [axispharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. purepeg.com [purepeg.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tert-Butyl 6-oxohexylcarbamate | C11H21NO3 | CID 10536636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Technical Guide: Safe Handling and Application of tert-Butyl (6-amino-6-oxohexyl)carbamate

[1]

CAS Registry Number: 85535-56-4 Synonyms: Boc-6-aminohexanamide; tert-butyl N-(5-carbamoylpentyl)carbamate Document Type: Technical Safety & Application Whitepaper Version: 1.0[1]

Part 1: Executive Summary & Chemical Identity

tert-Butyl (6-amino-6-oxohexyl)carbamate is a critical aliphatic linker intermediate used extensively in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and bioconjugates.[1] It serves as a protected spacer, providing a defined distance (6-carbon chain) between functional moieties while masking the primary amine with a tert-butyloxycarbonyl (Boc) group to prevent premature polymerization or side reactions.[1]

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a "Senior Scientist’s" perspective on the nuances of handling, storage stability, and experimental application of this compound.

Chemical Profile[1][2][3][4][5][6]

| Property | Specification |

| CAS Number | 85535-56-4 |

| Molecular Formula | C₁₁H₂₂N₂O₃ |

| Molecular Weight | 230.31 g/mol |

| Appearance | White to off-white solid (crystalline powder) |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Low solubility in Water |

| Reactive Groups | Primary Amide (stable), Boc-Carbamate (acid-labile) |

| Storage Class | Irritant; Hygroscopic (keep desiccated) |

Part 2: Hazard Identification & Risk Assessment[7][8]

While classified as an Irritant (GHS07) , the primary risks in a research setting often stem from the reagents used to process it (e.g., Trifluoroacetic acid for deprotection) rather than the compound itself. However, as an amide intermediate, it poses specific inhalation and contact risks.

GHS Classification (Regulation (EC) No 1272/2008)[1]

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1][2]

-

Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1]

-

Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1]

-

STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1][2]

Senior Scientist’s Risk Analysis[1]

-

Dust Inhalation: The solid powder is fine and electrostatic.[1] Weighing without an ionizer or in a drafty open bench can lead to aerosolization. Inhalation of amide linkers can sensitize the respiratory tract over repeated exposures.

-

Hydrolysis Risk: While the Boc group is stable to base, the primary amide (-CONH2) can hydrolyze to the carboxylic acid under strong acidic or basic conditions if temperature is uncontrolled, ruining the linker's stoichiometry.

-

Cross-Contamination: As a high-purity linker, trace contamination (water, nucleophiles) will affect the yield of subsequent "click" or coupling reactions.[1]

Part 3: Safe Handling & Storage Protocols

Storage Architecture

Do not simply "store in the fridge." Follow this hierarchy to maintain >98% purity over 12+ months.

-

Temperature: 2°C to 8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen.[1] The Boc group is robust, but the amide can be hygroscopic. Moisture uptake leads to "clumping," making precise molar weighing difficult.

-

Container: Amber glass vial with a Teflon-lined cap. Parafilm wrapping is insufficient for long-term storage; use a desiccator within the refrigerator if possible.[1]

Emergency Response Decision Tree

Figure 1: Decision matrix for emergency response involving Boc-amino-amide linkers.

Part 4: Experimental Application (The "Value Add")

The primary utility of tert-Butyl (6-amino-6-oxohexyl)carbamate is to introduce a 6-carbon spacer ending in a primary amide.[1] The most common workflow involves Boc-deprotection to liberate the amine for conjugation.[1]

Protocol: Controlled Boc-Deprotection

Standard TFA deprotection can be harsh.[1] This optimized protocol minimizes side reactions (like amide hydrolysis).[1]

Reagents:

-

Compound (CAS 85535-56-4)[1]

-

Dichloromethane (DCM) - Anhydrous[1]

-

Trifluoroacetic Acid (TFA)[1]

-

Diethyl Ether (cold)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of the Boc-linker in minimal anhydrous DCM (approx. 5 mL per gram) in a round-bottom flask.

-

Why? High concentration favors kinetics, but too high causes precipitation of the salt too early.

-

-

Acidification: Cool the solution to 0°C (ice bath). Add TFA dropwise to reach a 1:4 ratio (TFA:DCM).

-

Why? Exothermic reaction.[1] Adding TFA too fast generates heat, which can degrade the primary amide at the other end of the chain.

-

-

Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) and stir for 2 hours.

-

Monitoring: Use TLC (stain with Ninhydrin; free amine will turn dark blue/purple, Boc-protected is faint).[1]

-

-

Work-up (The Critical Step):

-

Isolation: Filter the white solid (the TFA salt of the amine). Wash extensively with ether.[1]

-

Result: 6-aminohexanamide trifluoroacetate salt, ready for coupling.[1]

-

Synthesis & Application Workflow

Figure 2: Standard workflow for utilizing the linker in bioconjugation synthesis.

Part 5: Disposal & Environmental Compliance

-

Waste Stream: Halogenated organic waste (due to TFA/DCM use).[1]

-

Environmental Impact: Do not release into drains.[1][3][4][5] The compound has low biodegradability in its protected form.

-

Neutralization: Excess TFA solutions should be neutralized with saturated Sodium Bicarbonate (

) before disposal if required by local site regulations, though professional incineration is preferred.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10536636 (Related Aldehyde Structure). Retrieved from [Link]

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Boc chemistry and stability).

-

European Chemicals Agency (ECHA). (2024).[1] C&L Inventory: Classification and Labelling of Amide Linkers. Retrieved from [Link][1]

Technical Guide: C6 Alkyl Linkers in Bioconjugation strategies

Executive Summary

This technical guide provides a comprehensive analysis of C6 alkyl linkers—specifically linear hexamethylene spacers and 6-aminohexanoic acid (Ahx) derivatives—in bioconjugation. Unlike hydrophilic Polyethylene Glycol (PEG) linkers, C6 alkyl linkers offer a distinct physicochemical profile characterized by moderate hydrophobicity, defined structural length (~9 Å), and metabolic stability. They are the "workhorse" spacers for applications requiring a balance between steric relief and compact conjugate architecture, widely utilized in Antibody-Drug Conjugates (ADCs), oligonucleotide modifications, and surface immobilization (Self-Assembled Monolayers).

Part 1: Mechanistic Foundation & Physicochemical Properties

The "Goldilocks" Spacer

The C6 alkyl chain (

| Feature | C6 Alkyl Linker | PEG Linker (PEG4-PEG12) | Short Alkyl (C2-C3) |

| Hydrophobicity | High (Lipophilic) | Low (Hydrophilic) | Moderate |

| Flexibility | Moderate (Semi-rigid) | High (Floppy) | Low (Rigid) |

| Length (Extended) | ~9.0 Å | ~14–40 Å | ~3–5 Å |

| Membrane Permeability | Enhanced (Passive diffusion) | Reduced | Moderate |

| Immunogenicity | Low | Potential anti-PEG antibodies | Low |

| Primary Utility | ADCs, PROTACs, Surface SAMs | Solubility enhancement | Crosslinking close residues |

Structural Causality

-

Steric Relief: The ~9 Å extension provided by the aminocaproic acid (Ahx) moiety moves the reactive headgroup (e.g., maleimide) out of the protein's hydration shell, increasing the kinetics of conjugation for bulky payloads.

-

Hydrophobic Shielding: In PROTACs (Proteolysis Targeting Chimeras), C6 linkers often outperform PEGs. The alkyl chain allows the molecule to penetrate cell membranes more effectively via passive diffusion, a critical parameter for intracellular targets.

-

Metabolic Stability: Unlike ester-containing linkers or peptides, the polymethylene backbone is resistant to plasma proteases and esterases, making it ideal for non-cleavable ADC strategies where the catabolite is the amino acid-drug adduct.

Part 2: Core Chemistry & Reagents[1]

The most common implementation of the C6 alkyl linker is through heterobifunctional crosslinkers.

Key Reagents

-

EMCS / Sulfo-EMCS: [N-(ε-maleimidocaproyloxy)succinimide ester]

-

Structure: NHS ester (amine-reactive) + C6 Alkyl (Caproyl) + Maleimide (thiol-reactive).

-

Use Case: The standard for two-step antibody-enzyme or antibody-drug conjugation. The C6 chain is part of the "caproyl" group.

-

-

LC-SPDP: [Succinimidyl 6-(3-[2-pyridyldithio]-propionamido)hexanoate]

-

Structure: "LC" stands for Long Chain, referring to the C6 spacer introduced to reduce steric hindrance compared to standard SPDP.

-

Use Case: Reversible disulfide-linked conjugates.

-

-

Ahx (Fmoc-6-Ahx-OH):

-

Use Case: Solid Phase Peptide Synthesis (SPPS). Used to introduce a spacer between a targeting peptide and a functional dye or warhead.

-

Visualization: Structural Comparison

The following diagram illustrates the structural logic of selecting a C6 linker versus a rigid Cyclohexane (SMCC) or flexible PEG.

Caption: Decision matrix for linker selection. C6 Alkyl linkers (Blue) are preferred for membrane permeability and defined spacing, whereas PEG (Red) is used for solubility.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Two-Step Antibody-Drug Conjugation using Sulfo-EMCS

This protocol describes the conjugation of a Thiol-containing Drug (or Enzyme) to an Antibody using the Sulfo-EMCS linker.[1][2] Crucial Mechanism: The two-step method prevents polymerization (crosslinking antibody to antibody) by separating the amine reaction from the thiol reaction.

Reagents Required[3][4][5][6][7]

-

Antibody: 2–5 mg/mL in PBS (pH 7.2), free of amines (no Tris/Glycine).

-

Payload: Thiol-containing molecule (Drug-SH or Enzyme-SH).

-

Desalting Column: Zeba Spin or PD-10 (MWCO 7kDa).

-

Buffers: PBS-EDTA (pH 7.2).

Workflow

Step 1: Activation (Amine Reaction)

-

Dissolve Sulfo-EMCS in water or dry DMSO to 10 mM.[2]

-

Add 10–20 molar excess of Sulfo-EMCS to the Antibody solution.

-

Why? High excess drives the reaction to completion quickly and ensures all accessible lysines are modified, but creates a "linker-saturated" surface.

-

-

Incubate for 30–60 minutes at Room Temperature (RT).

Step 2: Purification (The Critical Checkpoint)

-

Apply the reaction mixture to a pre-equilibrated desalting column.

-

Elute with PBS-EDTA.

Step 3: Conjugation (Thiol Reaction)

-

Immediately add the Thiol-Payload to the Maleimide-activated Antibody.

-

Ratio: Use 1–5 molar excess of Payload over Antibody (depending on cost/availability).

-

-

Incubate for 2 hours at RT or Overnight at 4°C.

-

pH Control: Ensure pH is 6.5–7.5. Above pH 8.0, maleimides hydrolyze or react non-specifically with amines.

-

EDTA: The buffer must contain EDTA to chelate divalent metals that catalyze disulfide formation (oxidation) of the payload thiols.

-

Step 4: Quenching & Final Purification

-

Add 2-Mercaptoethanol or Cysteine (final 10 mM) to quench remaining maleimides.

-

Perform final dialysis or Size Exclusion Chromatography (SEC) to remove free payload.

Visualization: Bioconjugation Workflow

Caption: Two-step heterobifunctional conjugation workflow using EMCS. Purification between activation and conjugation is mandatory to prevent side reactions.

Part 4: Applications & Comparative Analysis

Antibody-Drug Conjugates (ADCs)

In ADCs, C6 linkers are often classified as non-cleavable . When the ADC is internalized and degraded in the lysosome, the antibody backbone is digested, but the alkyl-thioether bond remains intact. The active species released is usually the Amino acid-Linker-Drug adduct (e.g., Lysine-C6-Drug).

-

Advantage: High plasma stability.

-

Disadvantage: The drug must remain active even with the linker attached.

Oligonucleotide Modification

C6 spacers (Spacer C6) are standard in phosphoramidite chemistry.[10]

-

5' Modification: Inserting a C6 spacer between the 5' phosphate and a dye (e.g., FAM, Cy5) prevents the dye from quenching against the guanosine bases of the DNA.

-

Surface Arrays: A C6 amino linker at the 5' end allows covalent attachment to epoxy- or NHS-coated glass slides for microarray fabrication.

PROTACs (Proteolysis Targeting Chimeras)

Recent data suggests that for certain E3 ligase ligands (like Cereblon binders), C6 alkyl linkers provide better cellular permeability than PEG linkers of equivalent length. The hydrophobicity assists the chimeric molecule in crossing the lipid bilayer.

References

-

Thermo Fisher Scientific. EMCS and Sulfo-EMCS Crosslinking Protocol.

-

BenchChem. A Head-to-Head Comparison of Alkyl-Bromide and PEG Linkers in PROTACs.

-

National Institutes of Health (NIH). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Int J Mol Sci. 2021.[11][12]

-

Gene Link. Spacer C6 Modifications in Oligonucleotides.

-

BroadPharm. Boc-6-aminohexanoic acid: Properties and PROTAC Applications.

Sources

- 1. store.sangon.com [store.sangon.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 4. debiopharm.com [debiopharm.com]

- 5. Oligo Modified Linker Attachment Chemistry [biosyn.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. precisepeg.com [precisepeg.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 10. C6 Spacer Amidite (DMT-1,6-Hexandiol) | LGC, Biosearch Technologies [biosearchtech.com]

- 11. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Synthesis protocol for tert-Butyl (6-amino-6-oxohexyl)carbamate

Application Note: High-Efficiency Synthesis of tert-Butyl (6-amino-6-oxohexyl)carbamate

Executive Summary

tert-Butyl (6-amino-6-oxohexyl)carbamate (also known as Boc-6-aminohexanamide ) is a critical bifunctional linker used extensively in the synthesis of PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), and peptide therapeutics. It serves as a protected spacer that provides a defined distance (6-carbon alkyl chain) between functional motifs while maintaining chemical stability during intermediate synthetic steps.

This application note details a robust, two-step synthesis protocol starting from commercially available 6-aminocaproic acid . Unlike generic procedures, this guide utilizes the Mixed Anhydride Method for the amidation step. This approach is selected for its scalability, cost-effectiveness, and ability to generate primary amides in high purity without the difficult-to-remove urea byproducts often associated with carbodiimide (DCC/EDC) couplings.

Retrosynthetic Analysis & Pathway

The synthesis is designed to minimize purification bottlenecks. The pathway involves the initial protection of the amine followed by the activation of the carboxylic acid to form the primary amide.

Figure 1: Retrosynthetic pathway for the synthesis of Boc-6-aminohexanamide.

Safety & Precautions

-

Isobutyl Chloroformate (IBCF): Highly toxic and corrosive. Moisture sensitive. Handle strictly under inert atmosphere (Nitrogen/Argon) in a fume hood.

-

Ammonia (Gas or Aqueous): Severe respiratory irritant. Use a sealed system or efficient fume hood ventilation.

-

Di-tert-butyl dicarbonate (Boc2O): Flammable solid/liquid. May generate CO2 pressure in sealed vessels.

-

Solvents: THF and Dioxane are peroxide formers. Test for peroxides before use.

Experimental Protocol

Step 1: Synthesis of Boc-6-aminohexanoic acid

This step protects the primary amine of 6-aminocaproic acid. The use of a biphasic system (Dioxane/Water) with NaOH ensures the amino acid remains soluble as a carboxylate salt, facilitating the nucleophilic attack on Boc2O.

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Amount (Example) | Mmol |

| 6-Aminocaproic acid | 131.17 | 1.0 | 13.1 g | 100 |

| NaOH (1N solution) | 40.00 | 1.1 | 110 mL | 110 |

| Di-tert-butyl dicarbonate | 218.25 | 1.1 | 24.0 g | 110 |

| 1,4-Dioxane | - | - | 100 mL | - |

| Citric Acid (5% aq) | - | - | ~200 mL | - |

Procedure:

-

Dissolution: In a 500 mL round-bottom flask, dissolve 6-aminocaproic acid (13.1 g) in 1N NaOH (110 mL) and 1,4-dioxane (50 mL).

-

Addition: Cool the mixture to 0°C (ice bath). Add Boc2O (24.0 g) dissolved in 1,4-dioxane (50 mL) dropwise over 30 minutes.

-

Reaction: Remove the ice bath and stir at room temperature (20-25°C) for 12 hours. Monitor by TLC (System: DCM/MeOH 9:1; Stain: Ninhydrin). The free amine spot should disappear.

-

Workup:

-

Concentrate the mixture under reduced pressure to remove dioxane (approx. 50% volume reduction).

-

Wash the remaining aqueous solution with Diethyl Ether (2 x 50 mL) to remove unreacted Boc2O and non-polar impurities. Discard the organic (ether) layer.[6]

-

Acidification: Cool the aqueous layer to 0°C. Slowly acidify to pH ~3 using 5% Citric Acid or 1M KHSO4 . Note: Do not use strong mineral acids (HCl) to avoid Boc cleavage.

-

Extraction: Extract the cloudy acidic mixture with Ethyl Acetate (3 x 100 mL).

-

Drying: Combine organic layers, wash with Brine (100 mL), dry over anhydrous Na2SO4 , and filter.

-

Isolation: Evaporate the solvent to yield Boc-6-aminohexanoic acid as a viscous colorless oil or low-melting white solid.

-

Yield Expectation: 90-95% (approx. 21-22 g).

-

Step 2: Synthesis of tert-Butyl (6-amino-6-oxohexyl)carbamate

This step converts the carboxylic acid to a primary amide using the Mixed Anhydride Method . This method is preferred over EDC/NHS coupling for primary amides because it is faster and avoids the formation of difficult-to-remove urea byproducts.

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Amount (Example) | Mmol |

| Boc-6-aminohexanoic acid | 231.29 | 1.0 | 11.56 g | 50 |

| N-Methylmorpholine (NMM) | 101.15 | 1.1 | 6.0 mL | 55 |

| Isobutyl Chloroformate (IBCF) | 136.58 | 1.1 | 7.2 mL | 55 |

| Ammonium Hydroxide (28%) | 35.05 | 5.0 | ~25 mL | 250 |

| THF (Anhydrous) | - | - | 150 mL | - |

Procedure:

-

Activation (Mixed Anhydride Formation):

-

Dissolve Boc-6-aminohexanoic acid (11.56 g) in anhydrous THF (150 mL) under Nitrogen atmosphere.

-

Cool the solution to -15°C (Salt/Ice bath or Acetone/Dry Ice). Critical: Temperature must be kept below -10°C to prevent decomposition of the mixed anhydride.

-

Add N-Methylmorpholine (NMM) (6.0 mL). Stir for 5 minutes.

-

Add Isobutyl Chloroformate (IBCF) (7.2 mL) dropwise via syringe. A white precipitate (NMM·HCl) will form immediately.

-

Stir at -15°C for 15 minutes.

-

-

Amidation:

-

Add Ammonium Hydroxide (28% NH3) (25 mL) in one portion (or bubble anhydrous NH3 gas for 10 mins).

-

Allow the mixture to warm to 0°C over 30 minutes, then to room temperature for 2 hours.

-

-

Workup:

-

Purification:

-

The crude product is usually pure enough. If necessary, recrystallize from Ethyl Acetate/Hexane or triturate with cold Diethyl Ether .

-

Yield Expectation: 85-90%.

-

Process Logic & Workflow Visualization

The following diagram illustrates the critical decision points and flow of the synthesis, ensuring the user understands why specific steps (like temperature control) are taken.

Figure 2: Workflow logic for the Mixed Anhydride amidation step.

Characterization & Quality Control

Expected Analytical Data:

-

Physical State: White crystalline solid.[7]

-

Melting Point: 108-112°C (Typical for Boc-amino amides).

-

1H NMR (400 MHz, DMSO-d6 or CDCl3):

-

δ 6.8-7.2 (br s, 1H, Amide NH).

-

δ 6.2-6.5 (br s, 1H, Amide NH).

-

δ 4.6 (br s, 1H, Carbamate NH).

-

δ 3.0-3.1 (q, 2H, -CH2-NH-Boc).

-

δ 2.1-2.2 (t, 2H, -CH2-CO-NH2).

-

δ 1.3-1.6 (m, 6H, Alkyl chain protons).

-

δ 1.44 (s, 9H, Boc t-Butyl group).

-

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield in Step 2 | Temperature too high during activation. | Ensure internal temp is -15°C before adding IBCF. |

| Oiling out | Residual solvent or impurities. | Triturate with cold pentane or ether to induce crystallization. |

| Boc Removal | Acid wash too strong or prolonged. | Use Citric Acid or KHSO4 only. Avoid HCl. Work quickly. |

| Impurity: Urea | Used EDC/DCC instead of Mixed Anhydride. | Switch to Mixed Anhydride method as described. |

References

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. Journal of Peptide Research. Link(Cited for Boc stability parameters).

-

Joullie, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc. Link(Cited for Mixed Anhydride mechanism).

-

Albericio, F. (2004). Developments in peptide and amide synthesis.[7][][9][][][12] Current Opinion in Chemical Biology. Link(Cited for coupling reagent selection).

-

Boc Sciences. (2023). Boc-6-aminohexanoic acid Product Data.(Cited for precursor properties).

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. rsc.org [rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. N-BOC-1,6-diaminohexane | 51857-17-1 [chemicalbook.com]

- 5. Method of making 6-aminocaproic acid as active pharmaceutical ingredient - Eureka | Patsnap [eureka.patsnap.com]

- 6. TWI591045B - Method for making 6-aminocaproic acid as active pharmaceutical ingredient - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Boc-Deprotection of tert-Butyl (6-amino-6-oxohexyl)carbamate

Introduction & Strategic Analysis

The target molecule, (6-amino-6-oxohexyl)carbamate (specifically the tert-butyl derivative), represents a critical linker motif often found in PROTACs, antibody-drug conjugates (ADCs), and peptidomimetics. Structurally, it consists of a hexyl spacer terminated by a primary amide (